N-(4-methylcyclohexyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Description
This compound is a thieno[3,2-d]pyrimidin-4-one derivative featuring a piperidine-3-carboxamide moiety substituted with a 4-methylcyclohexyl group and a 7-(4-methylphenyl) substituent. Its structural complexity arises from the fusion of a thiophene ring with a pyrimidinone core, which is further functionalized with aromatic and alicyclic groups. The compound’s synthesis likely follows methodologies analogous to those described for related pyrimidine derivatives, such as cyclocondensation of aldehydes, ketones, and ammonia derivatives in acetic acid or n-butanol, followed by purification via recrystallization .
Properties
IUPAC Name |
N-(4-methylcyclohexyl)-1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O2S/c1-16-5-9-18(10-6-16)21-15-33-23-22(21)28-26(29-25(23)32)30-13-3-4-19(14-30)24(31)27-20-11-7-17(2)8-12-20/h5-6,9-10,15,17,19-20H,3-4,7-8,11-14H2,1-2H3,(H,27,31)(H,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRNKNYXHPFRKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The compound’s structural analogs include pyrimidine and pyridine derivatives synthesized in , such as:
- N-(4-Nitrophenyl)-3-oxobutanamide
- 4-(1H-Indol-3-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 6-(4-Fluorophenyl)-2-oxo-4-(quinolin-2-yl)-1,2-dihydropyridine-3-carbonitrile
Key Comparisons:
Stability and Energetic Properties
highlights polycyclic aromatic systems like furazano[3,4-b]piperazines, which share structural motifs with the target compound’s piperidine-carboxamide group. However, the thienopyrimidinone core lacks the high-energy furoxano or furazano rings found in energetic materials, suggesting greater thermal and chemical stability .
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